5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine
Description
5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a 2-methylphenethyl substituent at the 5-position of the heterocyclic core. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, anticancer, and enzyme inhibitory properties . The incorporation of the 2-methylphenethyl group introduces steric and electronic modifications that influence molecular interactions, solubility, and metabolic stability, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-[2-(2-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14) |
InChI Key |
LFBAJWWNNFECCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the 1,3,4-thiadiazole ring through cyclization reactions of thiosemicarbazide with appropriate precursors bearing the 2-methylphenethyl substituent. The key step is the formation of the thiadiazole heterocycle by intramolecular cyclization under specific conditions, often involving reagents such as phosphorus pentachloride or polyphosphate esters as cyclizing agents.
Method 1: Solid-Phase Grinding with Phosphorus Pentachloride
A patented method (CN103936691A) describes a highly efficient, mild, and economical solid-phase synthesis approach for 2-amino-5-substituted-1,3,4-thiadiazoles, applicable to derivatives like this compound.
Mix thiosemicarbazide (A mol), the corresponding carboxylic acid (B mol) bearing the 2-methylphenethyl group, and phosphorus pentachloride (C mol) in a dry reaction vessel.
The molar ratio is A : B : C = 1 : (1–1.2) : (1–1.2).
Grind the mixture at room temperature until the reaction completes, then allow it to stand to obtain the crude product.
Add an alkaline solution to adjust the pH to 8–8.2.
Filter, dry the filter cake, and recrystallize to purify the product.
Solid-phase reaction avoids solvents, reducing environmental impact.
Mild reaction conditions (room temperature, short time).
High yield (>91%).
Low toxicity and cost due to the use of phosphorus pentachloride.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiosemicarbazide, Carboxylic acid, PCl5 | Grinding at room temperature | Crude 2-amino-5-substituted-1,3,4-thiadiazole |
| 2 | Alkaline solution | pH adjustment 8–8.2 | Purification by filtration and recrystallization |
This method is notable for its simplicity, short reaction time, and high efficiency compared to traditional liquid-phase syntheses.
Method 3: Reaction of Thiosemicarbazide with 2-Methylphenethyl Isothiocyanate
Another synthetic route involves the reaction of thiosemicarbazide with 2-methylphenethyl isothiocyanate under basic reflux conditions:
Mix thiosemicarbazide with 2-methylphenethyl isothiocyanate in the presence of a base such as sodium hydroxide.
Heat under reflux to facilitate cyclization and formation of the thiadiazole ring.
Isolate and purify the product by standard methods.
This approach leverages nucleophilic attack and cyclization to construct the thiadiazole core with the desired substituent.
Comparative Analysis of Preparation Methods
| Feature | Solid-Phase Grinding (PCl5) | Polyphosphate Ester (PPE) Method | Isothiocyanate Cyclization |
|---|---|---|---|
| Reaction Medium | Solid phase (no solvent) | Solution (one-pot) | Solution (reflux) |
| Temperature | Room temperature | ≤ 85 °C | Reflux (higher temperature) |
| Reaction Time | Short | Moderate | Moderate to long |
| Yield | >91% | Moderate to high | Moderate |
| Toxicity of Reagents | Low (PCl5 relatively low toxic) | Low (PPE mild) | Moderate (isothiocyanates toxic) |
| Equipment Requirement | Low | Moderate | Moderate |
| Environmental Impact | Low (no solvent) | Low to moderate | Moderate |
| Scalability | High | High | Moderate |
Research Discoveries and Observations
The solid-phase grinding method with phosphorus pentachloride provides a highly efficient and environmentally friendly route, achieving yields exceeding 91% with simple post-reaction processing.
The polyphosphate ester method is a promising alternative that avoids the use of phosphorus pentachloride, operating under milder conditions and offering a safer profile for industrial applications.
The reaction involving 2-methylphenethyl isothiocyanate is a classical approach, useful for laboratory-scale synthesis but less favored industrially due to reagent toxicity and harsher conditions.
Analytical characterization of the synthesized this compound typically involves mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance to confirm structure and purity.
Summary Table of Key Data for this compound
Chemical Reactions Analysis
Acylation Reactions
The primary amine group at position 2 undergoes acylation with acyl chlorides or anhydrides. For example:
-
Conditions : Reactions are typically conducted in dry dichloromethane or THF, with triethylamine as a base.
-
Products : Form stable amides, which are intermediates for further functionalization.
Alkylation Reactions
The amine group can react with alkyl halides or epoxides to form secondary or tertiary amines.
-
Conditions : Requires polar aprotic solvents (e.g., DMF) and bases like KCO.
-
Selectivity : Alkylation occurs preferentially at the amine over the thiadiazole ring due to steric hindrance.
Cyclization Reactions
Thiadiazole derivatives can undergo cyclization to form fused heterocycles. A study demonstrated that thiosemicarbazides react with carboxylic acids in the presence of polyphosphate ester (PPE) to form thiadiazoles via a one-pot mechanism :
-
Key Insight : PPE facilitates dehydration and cyclization under mild conditions, avoiding harsh reagents like PCl .
Oxidation and Reduction
-
Oxidation : The amine group can be oxidized to nitro derivatives using HO/AcOH or KMnO under acidic conditions.
-
Reduction : The thiadiazole ring is resistant to reduction, but LiAlH can reduce the C=N bonds under high temperatures, yielding dihydrothiadiazoles.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring of the 2-methylphenethyl group. For example:
Cross-Coupling Reactions
The thiadiazole ring participates in Suzuki-Miyaura coupling with aryl boronic acids:
Mechanistic Insights
-
Acylation/alkylation : Proceed via nucleophilic attack by the amine on electrophilic reagents.
-
Cyclization : Involves sequential dehydration and ring closure mediated by PPE .
-
EAS : Directed by the electron-donating methyl group on the phenethyl substituent .
Research Findings
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole exerts its effects is primarily through interaction with specific molecular targets. The amino group and thiadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine are contextualized below through comparisons with structurally analogous 1,3,4-thiadiazol-2-amine derivatives.
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-methylphenethyl group likely reduces aqueous solubility compared to smaller substituents (e.g., phenyl in ) but improves membrane permeability.
- Metabolic Stability : Bulky substituents like 2-methylphenethyl may slow hepatic metabolism compared to electron-deficient groups (e.g., fluorophenyl in ).
- Molecular Weight : The target compound (MW ≈ 245 g/mol) falls within the acceptable range for drug-likeness, unlike anthracene derivatives (MW > 300 g/mol), which may face bioavailability challenges .
Biological Activity
5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Synthesis
The compound features a thiadiazole ring substituted with a 2-methylphenethyl group. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired thiadiazole structure.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives are known for their antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi. The presence of the thiadiazole ring enhances the interaction with microbial targets.
-
Efficacy : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Compound Target Organism MIC (µg/mL) This compound E. coli 32.6 Similar Thiadiazole Derivative S. aureus 62.5
Anticancer Activity
- Cell Viability Studies : In vitro studies using cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) have shown that thiadiazole derivatives can significantly reduce cell viability. For example, a related compound exhibited an IC50 value of 2.44 µM against LoVo cells .
-
Mechanisms : The anticancer effects are attributed to various mechanisms including induction of apoptosis and disruption of cell cycle progression . Notably, compounds have been reported to increase apoptotic cell populations significantly compared to untreated controls.
Compound Cell Line IC50 (µM) This compound LoVo <50 Related Thiadiazole Derivative MCF-7 23.29
Other Pharmacological Activities
Thiadiazole derivatives also exhibit potential activities beyond antimicrobial and anticancer effects:
- Anti-inflammatory : Some studies suggest that these compounds may reduce inflammation through modulation of inflammatory pathways.
- Anticonvulsant : Research indicates that certain thiadiazoles have demonstrated anticonvulsant properties in animal models .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in various biological assays:
- A study involving the synthesis and testing of multiple thiadiazole derivatives revealed that modifications at the amine group significantly impacted antimicrobial potency .
- Another investigation assessed the cytotoxic effects of a series of thiadiazoles on different cancer cell lines, confirming their potential as lead compounds for drug development .
Q & A
Q. What synthetic routes are commonly employed for 5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound is synthesized via cyclization reactions using thiosemicarbazide and substituted carboxylic acids. A typical method involves refluxing 2-methylphenethylacetic acid with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Alternative routes use Mn(II) catalysts to enhance reaction efficiency, as seen in analogous thiadiazole syntheses .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include dihedral angles between the thiadiazole and aromatic rings (e.g., 21.5° in related derivatives) and intermolecular hydrogen bonds (N–H⋯N) stabilizing the crystal lattice . SC-XRD data (R factor: 0.039–0.055) are refined using software like SHELX .
Q. What spectral techniques validate the compound’s purity and structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 250–260) .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : Initial screens focus on antimicrobial and antifungal assays (e.g., agar diffusion against E. coli and C. albicans). Related thiadiazoles show IC₅₀ values of 10–50 µM in cytotoxicity studies . Bioactivity is linked to electron-withdrawing substituents enhancing membrane permeability .
Q. How do structural modifications influence activity in derivatives?
- Methodological Answer : Substitution at the 5-position (e.g., nitro, halogen, or aryl groups) modulates bioactivity. For example:
| Derivative | Substituent | Activity (IC₅₀, µM) |
|---|---|---|
| 5-Cl | Chlorine | 12.3 (Anticancer) |
| 5-NO₂ | Nitro | 8.7 (Antimicrobial) |
| Data from analogous compounds suggest steric and electronic effects dominate . |
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Mn(II) catalysts improve cyclization efficiency (yield increase from 60% to 85%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- DOE (Design of Experiments) : Factorial designs test variables like temperature (70–100°C) and molar ratios (1:1–1:3 acid/thiosemicarbazide) .
Q. What computational methods elucidate electronic and structural properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (e.g., 4.5 eV) and charge distribution. Vibrational frequencies align with experimental IR data .
- Molecular Docking : Models interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to rationalize bioactivity .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer :
- Replicate Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Control Variables : Test under identical conditions (pH, cell lines, compound purity ≥98%) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies design analogs with enhanced target selectivity?
- Methodological Answer :
Q. How are mechanistic studies conducted to identify biological targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure activity against purified targets (e.g., DHFR for anticancer activity) .
- Gene Expression Profiling : RNA-seq identifies upregulated/downregulated pathways post-treatment .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to proteins like tubulin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
